N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE
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Overview
Description
N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is a complex organic compound with the molecular formula C31H34N2O5S and a molecular weight of 546.7 g/mol. This compound is notable for its unique structure, which includes an adamantyl group, a sulfonyl group, and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the adamantylamine derivative, followed by sulfonylation to introduce the sulfonyl group. The final steps involve the coupling of the sulfonylated intermediate with the furan derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Other adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique chemical properties.
Uniqueness
N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability, while the sulfonyl and furan groups contribute to its reactivity and potential biological activities .
Properties
Molecular Formula |
C31H34N2O5S |
---|---|
Molecular Weight |
546.7g/mol |
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C31H34N2O5S/c34-30(29-11-8-27(38-29)19-37-26-7-4-23-2-1-3-24(23)15-26)32-25-5-9-28(10-6-25)39(35,36)33-31-16-20-12-21(17-31)14-22(13-20)18-31/h4-11,15,20-22,33H,1-3,12-14,16-19H2,(H,32,34) |
InChI Key |
AJCFZAJKBVBVCC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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